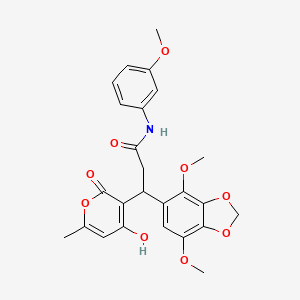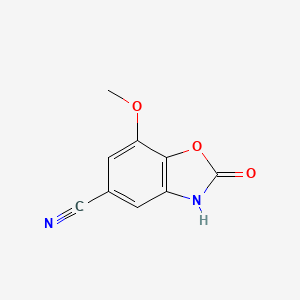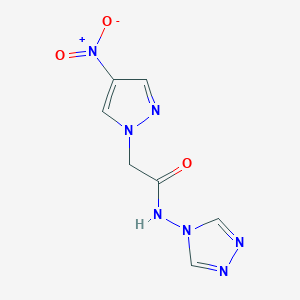![molecular formula C23H23N3O4 B14942873 ethyl 3-amino-2-{3-[(Z)-2-(2,4-dimethylphenyl)-2-hydroxyethenyl]quinoxalin-2-yl}-3-oxopropanoate](/img/structure/B14942873.png)
ethyl 3-amino-2-{3-[(Z)-2-(2,4-dimethylphenyl)-2-hydroxyethenyl]quinoxalin-2-yl}-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE is a complex organic compound with a unique structure that includes an ethyl ester, an amino group, a hydroxy group, and a quinoxaline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE typically involves multi-step organic reactions One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to achieve this.
化学反応の分析
Types of Reactions
ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The quinoxaline moiety can be reduced to a dihydroquinoxaline derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the quinoxaline moiety results in a dihydroquinoxaline derivative.
科学的研究の応用
ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The quinoxaline moiety is known to interact with various proteins, influencing their function and activity.
類似化合物との比較
Similar Compounds
ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE: shares similarities with other quinoxaline derivatives, such as:
Uniqueness
The uniqueness of ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the ethyl ester, amino group, and hydroxy group in conjunction with the quinoxaline core makes it a versatile compound for various applications.
特性
分子式 |
C23H23N3O4 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
ethyl 3-amino-2-[3-[(Z)-2-(2,4-dimethylphenyl)-2-hydroxyethenyl]quinoxalin-2-yl]-3-oxopropanoate |
InChI |
InChI=1S/C23H23N3O4/c1-4-30-23(29)20(22(24)28)21-18(25-16-7-5-6-8-17(16)26-21)12-19(27)15-10-9-13(2)11-14(15)3/h5-12,20,27H,4H2,1-3H3,(H2,24,28)/b19-12- |
InChIキー |
FPWIYMRHVAYVBR-UNOMPAQXSA-N |
異性体SMILES |
CCOC(=O)C(C1=NC2=CC=CC=C2N=C1/C=C(/C3=C(C=C(C=C3)C)C)\O)C(=O)N |
正規SMILES |
CCOC(=O)C(C1=NC2=CC=CC=C2N=C1C=C(C3=C(C=C(C=C3)C)C)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14942795.png)


![6-(4-bromo-1H-pyrazol-3-yl)-3-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942813.png)
![Methyl 12-(4-ethoxyphenyl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate](/img/structure/B14942816.png)
![ethyl 2-({[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14942817.png)
![4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B14942818.png)
![3-fluoro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B14942834.png)
![1-(4-Ethoxyphenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14942836.png)
![methyl 3-[2-(2,4-dichlorophenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]propanoate](/img/structure/B14942846.png)
![3-(4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14942848.png)
![6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942856.png)

![7-[2-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14942877.png)
